molecular formula C25H20N6O3S B13888867 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13888867
M. Wt: 484.5 g/mol
InChI Key: HAOMZGXWDQZEHL-UHFFFAOYSA-N
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Description

4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the isoquinoline and benzodioxin moieties. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have similar chemical properties.

    Isoquinoline derivatives: Compounds with the isoquinoline structure exhibit comparable biological activities.

    Benzodioxin derivatives: These compounds have similar aromatic and heterocyclic structures.

Uniqueness

The uniqueness of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide lies in its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20N6O3S

Molecular Weight

484.5 g/mol

IUPAC Name

4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C25H20N6O3S/c1-13-2-4-16-15(20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26)6-7-27-24(16)30-14-3-5-18-19(10-14)34-9-8-33-18/h2-7,10-12H,8-9H2,1H3,(H,27,30)(H,31,32)(H2,26,28,29)

InChI Key

HAOMZGXWDQZEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)OCCO4)NC(=O)C5=CSC6=C5N=CN=C6N

Origin of Product

United States

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